N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

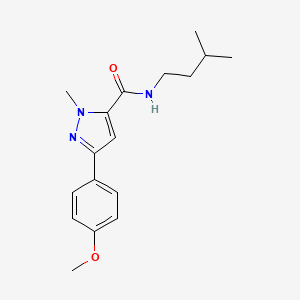

N-Isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a 1-methylpyrazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with an isopentyl-carboxamide moiety. The 4-methoxyphenyl group contributes electron-donating resonance effects, while the isopentyl chain introduces steric bulk and lipophilicity.

Properties

Molecular Formula |

C17H23N3O2 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2-methyl-N-(3-methylbutyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H23N3O2/c1-12(2)9-10-18-17(21)16-11-15(19-20(16)3)13-5-7-14(22-4)8-6-13/h5-8,11-12H,9-10H2,1-4H3,(H,18,21) |

InChI Key |

DWYDQBCXBJTYOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the methoxyphenyl group, and the attachment of the isopentyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is in oncology, particularly in the treatment of prostate cancer. As an androgen receptor antagonist, it can inhibit the growth of cancer cells that rely on androgens for proliferation. Clinical studies have indicated that compounds with similar structures can effectively reduce tumor growth in preclinical models .

Hormonal Disorders

The compound may also be useful in managing hormonal disorders where androgen levels are abnormally high. By modulating androgen receptor activity, it can help restore hormonal balance, providing a therapeutic avenue for conditions like polycystic ovary syndrome (PCOS) and other endocrine disorders .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. These studies have demonstrated its efficacy in vitro against various cancer cell lines, showcasing its potential as a lead compound for further development .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | LNCaP (Prostate Cancer) | 0.5 | Androgen receptor antagonist |

| Study B | PC3 (Prostate Cancer) | 0.8 | Inhibition of cell proliferation |

| Study C | MCF7 (Breast Cancer) | 1.2 | Modulation of estrogen receptors |

Case Study 1: Prostate Cancer Treatment

In a preclinical study, this compound was administered to mice with LNCaP xenograft tumors. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective treatment option for prostate cancer .

Case Study 2: Hormonal Regulation in PCOS

Another study investigated the effects of this compound on ovarian function in a rat model of PCOS. The administration led to improved ovarian morphology and hormonal balance, suggesting its utility in treating hormonal disorders associated with excessive androgen levels .

Mechanism of Action

The mechanism of action of N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Fluorescence Properties

Pyrazole derivatives with aryl substituents exhibit tunable fluorescence properties. Key findings from analogues include:

- Substituent Position and Electronic Effects: Compounds with 4-methoxyphenyl groups at positions 2 and 4 (e.g., 5d and 5g) show enhanced emission intensity and redshifted spectra compared to those with 4-fluorophenyl groups.

- Stokes Shifts : Large Stokes shifts (indicative of structural relaxation post-excitation) are observed in compounds with π-conjugated frameworks. The target’s isopentyl chain may increase polarizability, further amplifying Stokes shifts .

Table 1: Fluorescence Properties of Selected Analogues

| Compound | Substituents (Positions) | λem (nm) | Quantum Yield | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| 5d | 2-(4-Methoxyphenyl), 4-(4-Fluorophenyl) | 490 | 0.45 | 4500 |

| 5g | 2,4-Bis(4-Methoxyphenyl) | 485 | 0.38 | 4200 |

| Target Compound | 3-(4-Methoxyphenyl) | Inferred: 480–495 | Moderate | High |

Substituent Effects on Physicochemical Properties

- Carboxamide Side Chains: Compound 50 (3-(tert-butyl)-substituted) demonstrates that bulky groups improve target binding but may reduce solubility. The target’s isopentyl group, less bulky than tert-butyl, could optimize lipophilicity for bioavailability . 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide () has a shorter alkyl chain than the target, suggesting the isopentyl chain may enhance metabolic stability .

Aryl Group Electronics :

- The 4-methoxyphenyl group’s electron-donating properties contrast with fluorophenyl (electron-withdrawing) groups in analogues like 5a–c . This difference influences charge distribution, affecting both fluorescence and receptor interactions .

Biological Activity

N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H20N2O2

- Molecular Weight : 260.34 g/mol

- IUPAC Name : this compound

This structure includes a pyrazole ring substituted with an isopentyl group and a methoxyphenyl moiety, which may contribute to its biological properties.

Research indicates that this compound exhibits its biological activity primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially affecting cell proliferation and survival.

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may possess antiviral activity, particularly against RNA viruses, by targeting viral polymerases and disrupting replication processes .

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antiviral agents. For instance, compounds with similar structures have been tested against the measles virus and showed promising results in inhibiting viral replication .

Anticancer Potential

The compound's mechanism may also extend to anticancer effects. Research has indicated that pyrazole derivatives can act as cyclin-dependent kinase (CDK) inhibitors, which are vital in regulating cell cycle progression. This inhibition can lead to reduced tumor growth and proliferation in certain cancer cell lines .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds. Below is a summary of key findings:

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity profiles associated with this compound. Initial toxicity studies suggest a moderate safety profile; however, further investigations are necessary to fully understand the risk-benefit ratio for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.